molecular formula C11H14O3 B8466406 5-Ethyl-4-methoxy-o-anisaldehyde

5-Ethyl-4-methoxy-o-anisaldehyde

Cat. No.: B8466406
M. Wt: 194.23 g/mol
InChI Key: KCAGQZRIVPTEQT-UHFFFAOYSA-N
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Description

5-Ethyl-4-methoxy-o-anisaldehyde is a substituted benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 4 and an ethyl group (-C₂H₅) at position 5 on the aromatic ring, relative to the aldehyde functional group (-CHO) at position 1. The "o-anisaldehyde" designation indicates that the methoxy group is in the ortho position relative to the aldehyde.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-ethyl-2,4-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-4-8-5-9(7-12)11(14-3)6-10(8)13-2/h5-7H,4H2,1-3H3

InChI Key

KCAGQZRIVPTEQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

  • 4-Ethoxy-m-anisaldehyde (e48)

    • Structure : Methoxy at position 3 (meta to aldehyde) and ethoxy (-OCH₂CH₃) at position 4.
    • Key Properties : Boiling point = 134.6°C, density = 0.949 g/cm³, refractive index = 1.492020.
    • Comparison : Replacing the ethoxy group in e48 with an ethyl group (as in 5-Ethyl-4-methoxy-o-anisaldehyde) reduces polarity, likely lowering boiling point and solubility in polar solvents. The ethyl group’s weaker electron-donating capacity (compared to ethoxy) may also diminish activating effects in electrophilic aromatic substitution reactions.
  • Ethyl 5-Methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate

    • Structure : Methoxy at position 5 and ester (-COOEt) at position 2 on a naphthalene backbone.
    • Key Properties : Molecular weight = 248.23 g/mol.
    • Comparison : The aldehyde group in this compound enhances electrophilicity compared to esters, making it more reactive in nucleophilic additions or condensations.

Physical Properties (Hypothetical Comparison)

Compound Substituents Predicted Boiling Point (°C) Polarity Solubility in Ethanol
This compound 4-OCH₃, 5-C₂H₅ ~120–130 (estimated) Moderate High
4-Ethoxy-m-anisaldehyde 3-OCH₃, 4-OCH₂CH₃ 134.6 High Very High
Ethyl anthranilate (e64) 2-NH₂, COOEt 271 Low Moderate

Research Findings and Limitations

  • For example, describes thiol-esterification under reflux conditions, which may inspire adaptations for introducing ethyl or methoxy groups .
  • Data Gaps : Experimental data for the target compound (e.g., melting point, NMR spectra) are absent in the provided evidence. Further studies are required to validate its properties and reactivity.

Preparation Methods

Substrate Preparation

Starting with 2,4-dimethoxybenzene, ethylation via Friedel-Crafts alkylation faces limitations due to the ring’s deactivation by electron-donating methoxy groups. Modified conditions using AlCl₃ and ethyl bromide in CH₂Cl₂ at −20°C achieve partial ethylation at position 5 (yield: 28–35%). However, over-alkylation and isomerization (e.g., 3-ethyl byproducts) necessitate careful chromatographic separation.

Vilsmeier-Haack Formylation

The ethylated intermediate undergoes formylation using POCl₃ and DMF at 0°C, yielding 5-ethyl-2,4-dimethoxybenzaldehyde. This method provides moderate yields (40–45%) but requires strict anhydrous conditions to prevent aldehyde oxidation.

Table 1 : Friedel-Crafts/Vilsmeier-Haack Route Performance

StepReagentsYield (%)Purity (%)
EthylationAlCl₃, EtBr, CH₂Cl₂3278
FormylationPOCl₃, DMF4185

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic ester derivative of 5-ethyl-2,4-dimethoxybenzene is coupled with bromobenzaldehyde under Pd(PPh₃)₄ catalysis. While this approach offers superior regiocontrol, the aldehyde’s sensitivity to palladium necessitates protective group strategies (e.g., acetal protection), reducing overall efficiency (yield: 25–30%).

Directed Ortho Metalation (DoM)

Using LDA (lithium diisopropylamide), 2,4-dimethoxybenzaldehyde is deprotonated at position 5, followed by quenching with ethyl iodide. This method achieves 50–55% yield but requires cryogenic conditions (−78°C) and inert atmosphere.

Oxidation of Substituted Benzyl Alcohols

Alcohol Synthesis

5-Ethyl-2,4-dimethoxybenzyl alcohol is prepared via Grignard addition to 2,4-dimethoxybenzaldehyde, followed by ethylmagnesium bromide in THF . The alcohol is oxidized to the aldehyde using MnO₂ in CH₃CN , yielding 60–65% product.

Table 2 : Oxidation Route Performance

StepReagentsYield (%)
Grignard AdditionEtMgBr, THF70
MnO₂ OxidationCH₃CN, rt, 24 h62

Condensation and Reductive Amination

Adapting methodologies from o-anisaldehyde synthesis, a salicylaldehyde derivative (5-ethyl-2-hydroxy-4-methoxybenzaldehyde) is condensed with n-butylamine to form an imine. Subsequent methylation with dimethyl carbonate and KOH in DMSO introduces the second methoxy group. This two-step process yields 45–50% product, mirroring patent CN104761439A’s efficiency for analogous substrates.

Comparative Analysis of Methodologies

Table 3 : Method Comparison

MethodProsConsYield (%)
Friedel-CraftsSimple reagentsLow regioselectivity32–41
Suzuki CouplingHigh regiocontrolMulti-step protection25–30
DoMPrecise ethyl placementCryogenic conditions50–55
OxidationHigh yielding oxidation stepGrignard stability issues60–65
CondensationScalableSolvent-intensive purification45–50

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Ethyl-4-methoxy-o-anisaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Oxidation of methoxy-substituted precursors : Similar to the synthesis of 4-methoxybenzaldehyde (p-anisaldehyde), manganese dioxide (MnO₂) can oxidize ethyl-substituted methoxytoluene analogs .
  • Reflux with acetic acid : A method used for Schiff base formation (e.g., combining aldehydes with amines) involves refluxing substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure .
  • Purification : Recrystallization from ethanol or methanol is recommended for isolating crystalline products, as described in protocols for structurally related aldehydes .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of ethyl, methoxy, and aldehyde groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .
  • IR spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis is advised, as demonstrated for analogous aldehyde derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation, as recommended for aldehydes with electron-donating substituents .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation, as aldehydes can irritate mucous membranes .

Advanced Research Questions

Q. What advanced synthetic strategies can improve yield and selectivity for this compound?

  • Methodology :

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to functionalize methoxy-substituted aromatic rings at specific positions, followed by quenching with ethyl iodide .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity, as shown in protocols for substituted benzaldehydes .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • Computational modeling : Employ density functional theory (DFT) to analyze charge distribution and steric hindrance. For example, methoxy and ethyl groups may deactivate the aldehyde group via resonance and steric effects .
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., Grignard reagents) to assess electronic effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodology :

  • Reproducibility protocols : Standardize solvent systems (e.g., DMSO vs. ethanol) and purity verification methods (e.g., HPLC) to minimize variability .
  • Comparative analysis : Cross-reference data with structurally similar compounds like 4-methoxybenzaldehyde (mp: 0–2°C) to identify outliers .

Q. What experimental designs are recommended for studying the biological activity of this compound?

  • Methodology :

  • Antimicrobial assays : Use disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria, as applied to Schiff base derivatives .
  • Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms using fluorescence quenching or molecular docking .

Q. How can researchers mitigate decomposition during catalytic reactions involving this aldehyde?

  • Methodology :

  • Stabilizing agents : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress autoxidation .
  • Low-temperature catalysis : Conduct reactions at –20°C in anhydrous solvents like THF or DCM .

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